4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with a [5-(thiophen-2-yl)furan-2-yl]methyl substituent. This structural motif combines sulfur- and oxygen-containing heterocycles (thiadiazole, furan, and thiophene), which are known to enhance bioactivity and metabolic stability in pharmaceuticals and agrochemicals . The compound’s molecular formula is estimated as C₁₃H₁₀N₃O₂S₂, with a molecular weight of ~314.4 g/mol. Its synthesis likely involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with [5-(thiophen-2-yl)furan-2-yl]methylamine using standard coupling reagents (e.g., EDCI or HATU) .
Properties
IUPAC Name |
4-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-7-9-4-5-10(18-9)11-3-2-6-19-11/h2-6H,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXWUSLWFUQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, particularly as potential anti-inflammatory, antimicrobial, and anticancer agents. This article reviews the biological activity of this specific thiadiazole derivative, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of functional groups such as carboxamide and substituents like thiophenes and furan enhances its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant antibacterial properties. For instance, compounds similar to 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide showed potent activity against multi-drug resistant bacteria using the agar well diffusion method. The effectiveness was compared to standard antibiotics like ciprofloxacin and diclofenac sodium, demonstrating promising antibacterial potential .
Anti-inflammatory Properties
Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro assays involving bovine serum albumin demonstrated that these compounds can inhibit protein denaturation, suggesting a mechanism through which they exert anti-inflammatory effects . This property is crucial for developing treatments for inflammatory diseases.
Anticancer Activity
The anticancer potential of 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is highlighted in various studies focusing on its cytotoxic effects against different cancer cell lines. For example, related compounds have shown moderate to high anticancer activity with IC50 values indicating effective inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their chemical structure. Modifications in substituents on the thiadiazole ring can enhance or diminish their efficacy. For example:
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Apoptosis induction |
| Compound B | A549 | 0.52 | Cell cycle arrest |
| Compound C | SK-MEL-2 | 4.27 | Inhibition of growth |
This table illustrates how structural modifications can lead to varying degrees of anticancer activity .
Case Studies
Several case studies have explored the pharmacological potential of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple thiadiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against c-Met mutants, a common target in cancer therapy .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetic profiles of these compounds. For instance, one study demonstrated that certain derivatives exhibited favorable absorption and distribution characteristics in BALB/c mice .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between thiadiazole derivatives and target proteins involved in cancer progression. These studies help elucidate the mechanisms by which these compounds exert their biological effects .
Scientific Research Applications
The compound 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention in various scientific research applications. This article explores its significant applications in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Studies have shown that derivatives of thiadiazole exhibit significant antibacterial and antifungal activities. For instance, a recent study demonstrated that compounds similar to 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide displayed effectiveness against various strains of bacteria and fungi, suggesting a potential role in developing new antibiotics .
Anticancer Properties
Research has indicated that thiadiazole derivatives can inhibit cancer cell proliferation. In vitro studies have reported that compounds with similar structures can induce apoptosis in cancer cells. For example, a derivative was found to significantly reduce the viability of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways . This highlights the potential of 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide in cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds have also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. A specific study showed that a related thiadiazole compound reduced inflammation in animal models by modulating the NF-kB signaling pathway . This suggests that 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide could be beneficial in treating inflammatory diseases.
Pesticidal Activity
In agriculture, the compound has been investigated for its pesticidal properties. Thiadiazole derivatives are known for their ability to act as fungicides and insecticides. A study revealed that certain thiadiazole compounds effectively controlled fungal pathogens in crops, reducing the incidence of diseases such as powdery mildew and rust . This positions 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide as a candidate for developing new agricultural chemicals.
Herbicidal Potential
Moreover, there is growing interest in the herbicidal applications of thiadiazoles. Research has indicated that some derivatives can inhibit plant growth by interfering with specific biochemical pathways. A case study demonstrated that a related compound significantly inhibited the growth of common weeds without affecting crop plants . This suggests potential for selective herbicide development based on this compound.
Organic Electronics
The unique electronic properties of thiadiazole compounds make them suitable for applications in organic electronics. Specifically, they can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that integrating thiadiazoles into polymer matrices enhances charge transport properties and stability under operational conditions . This opens avenues for using 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide in advanced electronic materials.
Nanocomposites
Thiadiazole-based nanocomposites have been developed for various applications due to their enhanced mechanical and thermal properties. Studies indicate that incorporating thiadiazoles into polymer matrices improves tensile strength and thermal stability, making them suitable for high-performance materials in aerospace and automotive industries .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiadiazole derivatives | Effective against bacteria and fungi |
| Anticancer | Similar thiadiazoles | Induces apoptosis in cancer cells |
| Anti-inflammatory | Thiadiazole analogs | Reduces inflammation via NF-kB modulation |
Table 2: Agricultural Applications
| Application Type | Related Compounds | Observed Effects |
|---|---|---|
| Pesticidal | Thiadiazole fungicides | Controls fungal pathogens |
| Herbicidal | Thiadiazole herbicides | Inhibits weed growth selectively |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s structural analogs share the 1,2,3-thiadiazole carboxamide core but differ in substituents. Key comparisons include:
Key Observations
This may improve membrane permeability but could reduce solubility . In contrast, 4-methyl-N-(5-methylthiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (甲噻诱胺) is a registered pesticide in China, suggesting thiazole substituents favor agrochemical applications .
Synthetic Pathways :
- Most analogs (e.g., thiazole- or phenyl-substituted derivatives) are synthesized via amide coupling or hydrazide-based cyclization . The target compound likely follows similar protocols but requires specialized handling for the fused heterocyclic substituent.
Physical and Chemical Properties
- Thermal Stability : Thiadiazole cores generally exhibit high thermal stability, but substituents like cyclobutyl-thiadiazole may introduce steric strain .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives?
The synthesis typically involves cyclocondensation reactions using precursors like thiosemicarbazides or hydrazine derivatives. For example, describes the use of ethanol as a solvent for reactions with methyl acetoacetate or acetylacetone, yielding products with 64–74% efficiency after recrystallization (DMF or ethanol/water mixtures). Characterization via IR and -NMR is critical to confirm structural features like the thiadiazole ring and carboxamide group . further highlights the use of acetonitrile under reflux for cyclization, followed by iodine-mediated sulfur elimination to form thiadiazole derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm, NH bending at ~1600 cm), while -NMR resolves substituents on the thiophene and furan rings (e.g., aromatic protons at δ 6.5–7.5 ppm). and emphasize these techniques for verifying synthetic intermediates and final products .
Q. What preliminary biological activities have been reported for structurally similar thiadiazole-carboxamides?
Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, notes thiazole derivatives with activity against microbial targets, while highlights furan-oxadiazole hybrids with antitumor potential. Initial screening often involves in vitro assays (e.g., MIC tests for antimicrobial activity or MTT assays for cytotoxicity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 1,2,3-thiadiazole core under conflicting reaction conditions?
Conflicting data in (ethanol reflux) and (acetonitrile reflux) suggest solvent polarity and temperature critically influence cyclization efficiency. A systematic study comparing polar aprotic solvents (DMF, DMSO) against alcohols, with kinetic monitoring via TLC or HPLC, could resolve discrepancies. Catalyst screening (e.g., iodine in ) may also enhance cyclization rates .
Q. What strategies address contradictions in biological activity data across similar compounds?
Discrepancies in antimicrobial vs. anticancer efficacy (e.g., vs. 5) may arise from assay-specific variables (e.g., cell line selection, bacterial strains). Advanced studies should standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and incorporate structure-activity relationship (SAR) models to isolate critical substituents (e.g., thiophene vs. furan moieties) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Molecular docking (e.g., targeting COX-2 or kinase enzymes) and ADMET prediction tools can prioritize modifications. For example, ’s imidazole-thiazole hybrid (Compound 9) showed COX inhibition; similar approaches could optimize solubility (logP adjustments) or metabolic stability (blocking labile sites) .
Q. What mechanistic insights explain the variable electronic properties of thiophene-furan conjugates?
The compound’s electronic behavior stems from π-conjugation between thiophene and furan rings. Cyclic voltammetry (CV) or DFT calculations (as in ) can quantify HOMO-LUMO gaps, while substituent effects (e.g., methyl groups in 4-methyl-thiadiazole) modulate redox potentials and charge transport .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral data (e.g., -NMR in ) with computational predictions (e.g., ChemDraw or Gaussian) to resolve structural ambiguities .
- Experimental Design : Use fractional factorial designs to test multiple variables (solvent, catalyst, temperature) in synthesis optimization .
- Biological Assays : Combine orthogonal assays (e.g., flow cytometry for apoptosis and Western blotting for target validation) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
